molecular formula C22H23N3 B6467815 2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine CAS No. 2640980-62-5

2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine

Cat. No.: B6467815
CAS No.: 2640980-62-5
M. Wt: 329.4 g/mol
InChI Key: IEAWLFGSFFGCTE-VMPITWQZSA-N
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Description

2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a naphthyridine core fused with a piperidine ring and a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic synthesis. One common approach is:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Attachment of the Phenylprop-2-en-1-yl Group:

    Formation of the Naphthyridine Core: The final step involves the construction of the naphthyridine core, which can be achieved through various cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the double bond in the phenylprop-2-en-1-yl group, converting it to a single bond.

    Substitution: The naphthyridine core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products depend on the specific reactions:

    Oxidation: Epoxides or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted naphthyridine derivatives.

Scientific Research Applications

2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. The naphthyridine core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine Derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine alkaloids, show comparable pharmacological properties.

    Phenylprop-2-en-1-yl Compounds: These include cinnamyl derivatives, which are known for their biological activities.

Uniqueness

2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-1,8-naphthyridine is unique due to the combination of its structural features, which confer specific biological activities not commonly found in other compounds. The presence of the naphthyridine core, coupled with the piperidine ring and phenylprop-2-en-1-yl group, provides a distinct pharmacological profile.

Properties

IUPAC Name

2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3/c1-2-6-18(7-3-1)8-5-15-25-16-12-19(13-17-25)21-11-10-20-9-4-14-23-22(20)24-21/h1-11,14,19H,12-13,15-17H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAWLFGSFFGCTE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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